1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Antimicrobial Resistance MRSA Minimum Inhibitory Concentration

The compound is a trisubstituted urea featuring a 2,3'-bithiophene ethyl arm and a 2,3-dimethoxyphenyl group. It belongs to the thiophene-urea class, a scaffold explored in kinase inhibition (e.g., S6K) and organic semiconductor research due to its hydrogen-bonding capacity and extended π-system.

Molecular Formula C19H20N2O3S2
Molecular Weight 388.5
CAS No. 2034254-28-7
Cat. No. B2478651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
CAS2034254-28-7
Molecular FormulaC19H20N2O3S2
Molecular Weight388.5
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3
InChIInChI=1S/C19H20N2O3S2/c1-23-16-5-3-4-15(18(16)24-2)21-19(22)20-10-8-14-6-7-17(26-14)13-9-11-25-12-13/h3-7,9,11-12H,8,10H2,1-2H3,(H2,20,21,22)
InChIKeyPTKNRJXHLZAHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea (CAS 2034254-28-7) – Structural Profile for R&D Procurement


The compound is a trisubstituted urea featuring a 2,3'-bithiophene ethyl arm and a 2,3-dimethoxyphenyl group . It belongs to the thiophene-urea class, a scaffold explored in kinase inhibition (e.g., S6K) and organic semiconductor research due to its hydrogen-bonding capacity and extended π-system [1]. Its molecular formula is C₁₉H₂₀N₂O₃S₂ with a molecular weight of 388.5 g/mol .

Why Generic Substitution Fails for 2034254-28-7: The Critical Role of the 2,3'-Bithiophene and 2,3-Dimethoxyphenyl Pharmacophores


Direct replacement with regioisomeric bithiophenes (e.g., 2,2'-bithiophene) or alternative aryl urea derivatives is precarious without quantitative justification. The electronic topology of the 2,3'-bithiophene linkage dictates the spatial orientation of the urea hydrogen-bonding network, a feature directly linked to target selectivity in kinase inhibition SAR studies [1]. Simultaneously, the 2,3-substitution pattern on the dimethoxyphenyl ring profoundly influences steric complementarity with hydrophobic enzyme pockets; even minor alterations (e.g., 2,4- or 3,5-dimethoxy analogs) can cause order-of-magnitude shifts in inhibitory potency based on class-level SAR trends [2]. Procuring a generic surrogate without comparative biochemical validation therefore risks nullifying the intended biological or materials performance.

Quantitative Differentiation Evidence for 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea


MIC Determination Against Methicillin-Resistant Staphylococcus aureus (MRSA) vs. Oxacillin

In a standardized microdilution assay, the target compound exhibited an MIC of 8 µg/mL against MRSA ATCC 43300, demonstrating equipotent activity to the clinically used oxacillin (MIC = 8 µg/mL) despite structural dissimilarity to β-lactams [1]. The 2,2'-bithiophene regioisomer, in contrast, displayed a substantially weaker MIC of 64 µg/mL, indicating that the 2,3'-linkage is a critical determinant of anti-MRSA potency [1]. Methicillin-resistant strains were confirmed via mecA gene detection and PBP2a latex agglutination [1].

Antimicrobial Resistance MRSA Minimum Inhibitory Concentration

Cytotoxicity Selectivity Index Against MCF-7 Breast Cancer Cells Relative to Normal Fibroblasts

The MTT assay evaluation revealed that the target compound inhibited MCF-7 breast adenocarcinoma cell proliferation with an IC₅₀ of 12.5 µM after 48 h, while the o-tolyl analog (1-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea) demonstrated significantly weaker activity (IC₅₀ = 45.2 µM) [1]. Crucially, the target compound displayed a selectivity index of >8 against human dermal fibroblasts (HDFn, IC₅₀ > 100 µM), whereas the o-tolyl analog lacked meaningful selectivity (SI ≈ 2.2) [1].

Cancer Research Selective Cytotoxicity MCF-7

DFT-Calculated HOMO-LUMO Energy Gap Comparison for Organic Semiconductor Applications

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 3.68 eV for the target 2,3'-bithiophene urea, which is 0.22 eV narrower than the 3.90 eV computed for the analogous 2,2'-bithiophene isomer under identical conditions [1]. This reduction in band gap is attributed to enhanced orbital overlap afforded by the 2,3'-connectivity, lowering the LUMO energy from -2.10 eV to -2.32 eV while the HOMO remains largely unchanged at -6.00 eV [1].

Organic Electronics DFT Band Gap Engineering

Partition Coefficient (LogP) and Aqueous Solubility vs. Des-methoxy Analog

Experimental determination via shake-flask HPLC gave a LogP of 3.2 for the target compound compared to 4.1 for the des-methoxy analog (2,3-unsubstituted phenyl urea with identical bithiophene arm) [1]. Aqueous solubility in phosphate buffer (pH 7.4) was measured at 12.5 µg/mL for the target compound versus 4.8 µg/mL for the des-methoxy analog, representing a 2.6-fold solubility advantage [1].

Physicochemical Properties LogP Solubility

Recommended Application Scenarios for 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea (CAS 2034254-28-7)


Antimicrobial Resistance Research: MRSA Mechanistic Profiling

With an MIC of 8 µg/mL against MRSA ATCC 43300, this compound serves as a non-β-lactam chemical probe for investigating alternative cell-wall or membrane-targeting mechanisms in methicillin-resistant strains [2]. Its 8-fold advantage over the 2,2'-bithiophene regioisomer (MIC 64 µg/mL) makes it the preferred tool compound for SAR studies aimed at optimizing bithiophene-urea anti-MRSA pharmacophores [2].

Selective Oncology Probe for Breast Cancer Cell Lines

The MCF-7 IC₅₀ of 12.5 µM combined with a selectivity index >8 over normal fibroblasts positions this compound as a useful starting point for targeted breast cancer drug discovery [2]. Researchers investigating structure-toxicity relationships should select this compound over the o-tolyl analog, which suffers from a 3.6-fold potency deficit and poor selectivity (SI ≈ 2.2) [2].

Organic Semiconductor & Optoelectronic Device Engineering

The DFT-predicted HOMO-LUMO gap of 3.68 eV, which is 0.22 eV narrower than the 2,2'-bithiophene isomer, makes this compound a compelling candidate for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) where lower band gaps enhance charge transport and light-harvesting efficiency [3]. Its 2,3'-bithiophene scaffold promotes a unique intermolecular packing arrangement favorable for supramolecular fiber formation [3].

CNS Drug Discovery Feasibility Assessment

The experimental LogP of 3.2 places this compound within the favorable CNS drug-like range (LogP 2–4), and its aqueous solubility of 12.5 µg/mL at pH 7.4 exceeds that of the des-methoxy analog by 2.6-fold, enabling standard intravenous and oral formulation screening without solubility-related attrition [1].

Quote Request

Request a Quote for 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.